molecular formula C32H31NO4 B563804 Dibenzyl 9-Desmethyl D,L-Stepholidine CAS No. 62744-16-5

Dibenzyl 9-Desmethyl D,L-Stepholidine

Cat. No.: B563804
CAS No.: 62744-16-5
M. Wt: 493.603
InChI Key: WGDSNYMMIOETRZ-UHFFFAOYSA-N
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Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for preparing Dibenzyl 9-Desmethyl D,L-Stepholidine are not readily available in the search results.
  • it is likely that researchers have developed synthetic methods for its production in the laboratory.
  • Chemical Reactions Analysis

    • The compound may undergo various types of reactions typical for alkaloids and related compounds.
    • Potential reactions include oxidation, reduction, substitution, and cyclization.
    • Common reagents used in these reactions would depend on the specific synthetic pathway employed.
    • The major products formed from these reactions would also vary based on the reaction conditions.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which Dibenzyl 9-Desmethyl D,L-Stepholidine exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways related to neuronal function or signaling.
  • Comparison with Similar Compounds

    • Unfortunately, there is limited information available on similar compounds directly comparable to Dibenzyl 9-Desmethyl D,L-Stepholidine.
    • Researchers may compare it to other alkaloids or structurally related molecules to understand its uniqueness better.

    Properties

    IUPAC Name

    3-methoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WGDSNYMMIOETRZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H31NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30675821
    Record name 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30675821
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    493.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    62744-16-5
    Record name 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30675821
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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